Enhanced CKII Inhibition vs. 5-Bromo-1H-indazole
5-Bromo-6-nitro-1H-indazole exhibits a micromolar inhibitory profile against casein kinase II (CKII), in contrast to the related analog 5-bromo-1H-indazole, which displays significantly weaker activity with an IC50 of 410,000 nM (410 µM) against the same target [1]. This difference of more than two orders of magnitude highlights the critical contribution of the 6-nitro substituent to target engagement.
vs. 410 µM (5‑bromo‑1H‑indazole)
| Evidence Dimension | Inhibitory activity against Casein Kinase II (CKII) |
|---|---|
| Target Compound Data | Micromolar range (IC50 not precisely specified but described as micromolar potency) |
| Comparator Or Baseline | 5-Bromo-1H-indazole: IC50 = 410,000 nM (410 µM) |
| Quantified Difference | Target compound is at least ~100-fold more potent than the comparator (micromolar vs. 410 µM). |
| Conditions | In vitro kinase inhibition assay; negative allosteric modulation activity at CK2alpha assessed as inhibition of CK2alpha [1] |
Why This Matters
Procuring this compound is essential for research focused on CKII inhibition, as mono-substituted analogs like 5-bromo-1H-indazole are unlikely to provide meaningful activity.
- [1] BindingDB. BDBM50099398: 5-Bromo-1H-indazole. Enzyme Inhibition Constant Data. Target: Casein kinase II subunit alpha (Human). IC50: 4.10E+5 nM. View Source
